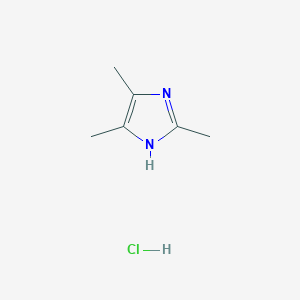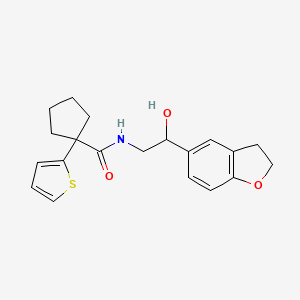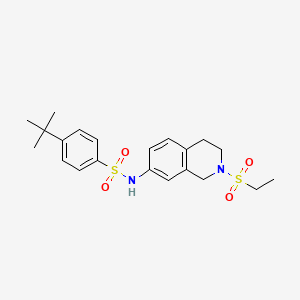![molecular formula C25H27N3O2 B2436129 [4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone CAS No. 478249-48-8](/img/structure/B2436129.png)
[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone” is a chemical compound . Unfortunately, there is not much information available about this specific compound. It’s important to note that the compound’s properties and characteristics can be influenced by its structure and the functional groups present .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure of “[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone” is not provided in the available resources .Chemical Reactions Analysis
The chemical reactions that “[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone” can undergo would depend on its molecular structure and the conditions under which it is subjected. Unfortunately, specific information about the chemical reactions of this compound is not available in the resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, the specific physical and chemical properties of “[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone” are not provided in the available resources .科学的研究の応用
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor: A study conducted by Shim et al. (2002) analyzed the molecular interaction of a compound structurally similar to 4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone with the CB1 cannabinoid receptor. The study employed the AM1 molecular orbital method for conformational analysis and developed unified pharmacophore models for the CB1 receptor ligands, which can aid in understanding the receptor-ligand interaction mechanisms (Shim et al., 2002).
Synthesis and Structure Characterization
- Synthesis and X-ray Structure Characterisation: Lv et al. (2013) synthesized a series of pyrazole carboxamide derivatives containing a piperazine moiety, related to the chemical structure . The study provides insights into the synthesis process and structural confirmation through X-ray crystal analysis, which is crucial for the development of new compounds in medicinal chemistry (Lv et al., 2013).
Biological Activity Studies
- Antimicrobial Activity of Thiazole and Piperazine Derivatives: Research by Mhaske et al. (2014) on derivatives similar to the given compound included synthesizing compounds and screening them for in vitro anti-bacterial activity. This suggests potential applications of such compounds in developing new antimicrobial agents (Mhaske et al., 2014).
- Antimicrobial and Anticancer Properties: Hafez et al. (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, highlighting the potential of such structures in cancer and infection control (Hafez et al., 2016).
Drug Development Potential
- Design and Synthesis for Antipsychotics: Wise et al. (1987) discussed the synthesis of a series of novel potential antipsychotic agents, showcasing the potential of similar compounds in the development of new drugs for treating psychiatric disorders (Wise et al., 1987).
Corrosion Inhibition
- Use in Corrosion Inhibition: Singaravelu et al. (2022) investigated the corrosion inhibition of mild steel using organic inhibitors related to the compound . Their findings on inhibition efficiency and adsorption behavior can be relevant for applications in materials science and engineering (Singaravelu et al., 2022).
作用機序
Target of action
The compound “[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone” contains a piperazine moiety. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The specific targets of this compound would depend on its exact structure and functional groups.
Biochemical pathways
The affected biochemical pathways would depend on the specific targets of the compound. Piperazine derivatives are known to interact with a variety of receptors and enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its exact structure. Piperazine derivatives generally have good bioavailability due to their balanced lipophilicity and hydrophilicity .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Piperazine derivatives can have a variety of effects, ranging from neurotransmitter modulation to enzyme inhibition .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[5-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-17-8-9-23(19(3)14-17)27-10-12-28(13-11-27)25(30)22-15-20(16-26-22)24(29)21-7-5-4-6-18(21)2/h4-9,14-16,26H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJJVBPLUHYZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CN3)C(=O)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2436049.png)





![5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2436062.png)

![[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2436064.png)
![5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2436065.png)
![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2436066.png)
![N-(4-bromo-2-fluorophenyl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2436067.png)
![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2436069.png)